
3-Phenylazetidine
Descripción general
Descripción
3-Phenylazetidine belongs to the class of organic compounds known as phenylazetidines . These are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . It has a molecular formula of C9H11N .
Synthesis Analysis
The synthesis of 3-substituted azetidines, such as this compound, typically involves the use of palladium catalysts and phosphine ligands, starting from the corresponding 3-iodo-azetidine . In this protocol, an azetidine–zinc complex is generated before the subsequent reaction with a suitable aryl halide or benzyl .Molecular Structure Analysis
This compound has a molecular formula of C9H11N . Its average mass is 133.190 Da and its monoisotopic mass is 133.089142 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 226.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . Its enthalpy of vaporization is 46.3±3.0 kJ/mol and its flash point is 93.5±14.2 °C . The compound has a molar refractivity of 41.6±0.3 cm3 .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibition : 3-Amino-2-phenylazetidine has shown in vitro activity against monoamine oxidase, suggesting its potential in treating conditions related to monoamine neurotransmitters (Wells & Tarwater, 1971).
Synthesis of Functionalized Amines : N-phenylazetidine reacted with lithium and various electrophiles yields functionalized amines, indicating its role in the synthesis of diverse organic compounds (Almena, Foubelo, & Yus, 1994).
Azetidine Synthesis : 2-Alkyl- and 2-phenylazetidines are synthesized from β-chloroimines, showcasing 3-Phenylazetidine's role in generating azetidine derivatives (Kimpe & Stevens, 1993).
Chemical Transformation Studies : Research involving 3-phenylazetidin-2-one showed its ability to undergo high yielding conversion to different amides under certain conditions, demonstrating its potential in chemical transformation processes (King & Caddick, 2011).
Anticonvulsant Activity : A study on substituted 5-(3-chloro-2-oxo-4-phenylazetidin-1-ylamino)pyrimidine-2,4,6(1H,3H,5H)-triones indicated significant anticonvulsant activity, highlighting this compound’s potential in developing anticonvulsant drugs (Puri, Sood, & Muthuraman, 2012).
Cancer Cell Intervention : A study on 4-(4-(Methylsulfonyl)phenyl)-3-phenoxy-1-phenylazetidin-2-one, a COX-2 inhibitor, demonstrated its effectiveness in inducing apoptosis in cancerous lymphoblast cells, suggesting its potential in cancer treatment (Pirahmadi et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that azetidines, the class of compounds to which 3-phenylazetidine belongs, are often used in medicinal chemistry due to their ability to efficiently tune the pharmacological properties of molecules .
Mode of Action
Azetidines are known to be synthesized through various methods, including the aza paternò–büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, resulting in the formation of functionalized azetidines .
Biochemical Pathways
Azetidines are known to be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This suggests that this compound may play a role in the synthesis of polyamines, which are involved in various biological processes.
Result of Action
Azetidines are known to be used in the synthesis of complex natural products . This suggests that this compound may have a role in the synthesis of these products, potentially influencing their molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . .
Propiedades
IUPAC Name |
3-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGEXKQMVAILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651786 | |
| Record name | 3-Phenylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-13-7 | |
| Record name | 3-Phenylazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Q1: What are some synthetic routes to access 3-phenylazetidine derivatives?
A1: Several methods have been explored for the synthesis of this compound derivatives:
- Strained ring opening: 3-Phenyl-1-azabicyclo[1.1.0]butane reacts with chlorodithioformates to yield 3-chloro-3-phenylazetidine-1-carbodithioates. Further derivatization allows access to azetidinethiocarboxylate derivatives. []
- Cycloaddition reactions: Microwave-assisted reactions of 1-arenesulfonylaziridines with dimethylsulfonium carboethoxymethylide, using alumina as a solid support, lead to the regioselective synthesis of trans-1-arenesulfonyl-2-ethoxycarbonyl-3-phenylazetidines. []
- Photocyclization: Irradiation of bis(phenylglyoxyloyl)alkylamines induces cyclization involving a 1,5-benzoyl shift, forming 1-alkyl-3-benzoyloxy-3 phenylazetidine-2,4-diones. []
Q2: How does the strained ring system of 1-azabicyclo[1.1.0]butanes contribute to the synthesis of azetidines?
A: The high ring strain in 1-azabicyclo[1.1.0]butanes makes them highly reactive towards ring-opening reactions. This reactivity is exploited in their reaction with trimethylsilyl azide, where the strained N-C(3) bond is cleaved, leading to the formation of 3-azido-3-ethylazetidine derivatives after subsequent reactions with various electrophiles. []
Q3: What is the significance of synthesizing cis- and trans-3-phenylazetidine-2-carboxylic acids?
A: These compounds are conformationally restricted analogues of phenylalanine, a naturally occurring amino acid. Studying their synthesis and properties can provide valuable insights into the structure-activity relationships of phenylalanine analogues and their potential use as tools in medicinal chemistry. [, ]
Q4: Can you describe a specific example of how the this compound structure has been modified and the observed outcome?
A: Researchers investigated the synthesis of 3-hydroxymethyl-3-phenylazetidine derivatives and attempted to convert them into more complex bicyclic systems like 3-phenyl-1-azabicyclo[1.1.1]pentane or 3-phenyl-1-azabicyclo[2.1.1]hexane. This research highlights the potential of modifying the this compound scaffold to generate new and potentially bioactive compounds. []
Q5: What crystallographic information is available for this compound derivatives?
A: The crystal structure of 1-N-Methyl-2[1′-N-(p-methoxyphenyl)-3′-phenylazetidine-2′-one]-3-(p-methoxybenzoyl)spiro[4.4″]-oxindole-pyrrolidine has been determined. This complex molecule, containing a this compound moiety, reveals structural features such as the conformation of the pyrrolidine ring and stabilizing intramolecular and intermolecular interactions. []
Q6: Has the concept of azidonium intermediates, potentially relevant to azetidine synthesis, been explored?
A: Yes, research simulating azidonium intermediates using N-aminoheterocycles, including azetidine derivatives, has been conducted. While not directly leading to azetidine synthesis in the reported cases, this work provides insights into the reactivity and stability of potential intermediates relevant to azetidine chemistry. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid](/img/structure/B587189.png)
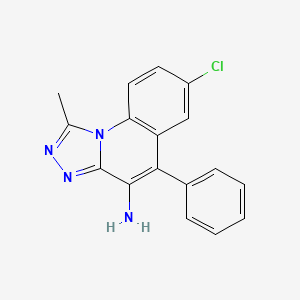

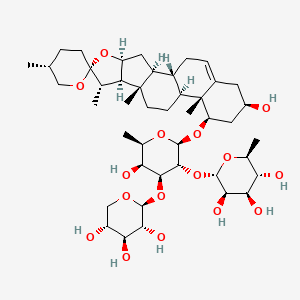
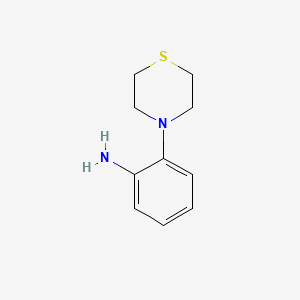
![N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide](/img/structure/B587198.png)
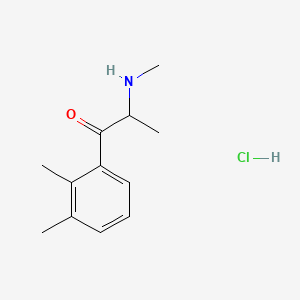
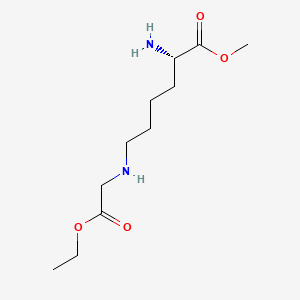
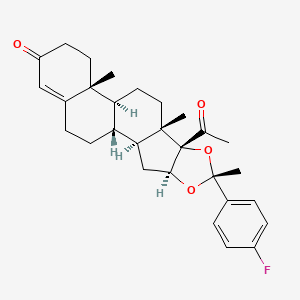
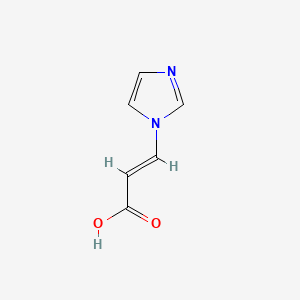
![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)
